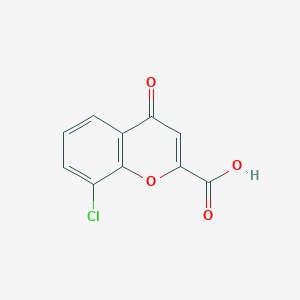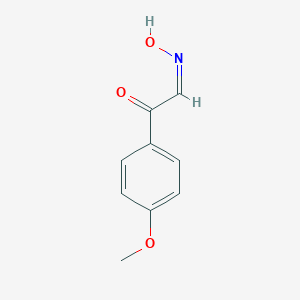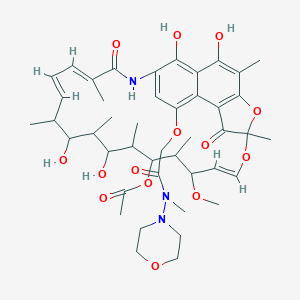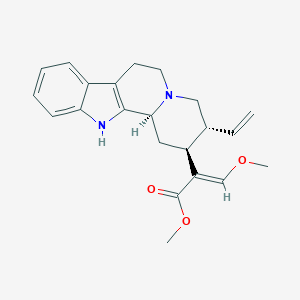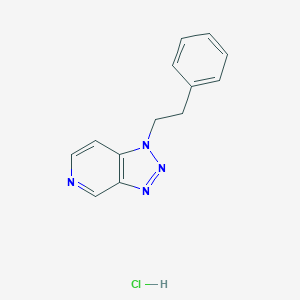![molecular formula C16H20ClN3O B231240 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol, also known as PQP, is a chemical compound that has been the subject of extensive scientific research due to its potential use as an antimalarial drug. PQP belongs to the class of compounds known as 4-aminoquinolines, which have been used for decades to treat malaria. In recent years, PQP has emerged as a promising candidate for use in combination therapies due to its potent antimalarial activity and favorable pharmacokinetic properties.
Mécanisme D'action
The exact mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is not fully understood, but it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kill the parasite.
Effets Biochimiques Et Physiologiques
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, including the brain, where it may have a role in preventing cerebral malaria. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been well-tolerated in clinical trials, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. It is also highly potent and active against drug-resistant strains of the malaria parasite. However, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity to mammalian cells at high concentrations.
Orientations Futures
There are several future directions for research on 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. One area of interest is the development of new combination therapies that include 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol as a partner drug. Another area of research is the optimization of the synthesis method to improve yield and purity. Additionally, 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol may have potential applications in the treatment of other parasitic diseases, such as leishmaniasis and trypanosomiasis. Finally, further studies are needed to fully understand the mechanism of action of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol and its potential for use in the prevention and treatment of malaria.
Méthodes De Synthèse
The synthesis of 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol involves several steps, starting with the reaction of 7-chloro-4-quinolinecarbaldehyde with piperazine to form the intermediate 7-chloro-4-quinolinylpiperazine. This intermediate is then reacted with 1-chloropropanol to yield 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol. The synthesis process has been optimized to improve yield and purity, and several modifications have been made to the original method to reduce the use of hazardous reagents and solvents.
Applications De Recherche Scientifique
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has been extensively studied for its antimalarial activity, both in vitro and in vivo. In vitro studies have shown that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is active against all stages of the malaria parasite's life cycle, including the drug-resistant strains. In vivo studies have demonstrated that 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol is effective in treating malaria infections in animal models and humans. 3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol has also been investigated for its potential use in combination therapies, both as a partner drug and as a lead compound for the development of new antimalarial drugs.
Propriétés
Nom du produit |
3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol |
|---|---|
Formule moléculaire |
C16H20ClN3O |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H20ClN3O/c17-13-2-3-14-15(12-13)18-5-4-16(14)20-9-7-19(8-10-20)6-1-11-21/h2-5,12,21H,1,6-11H2 |
Clé InChI |
LQJWTATVMFGPMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl |
SMILES canonique |
C1CN(CCN1CCCO)C2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)


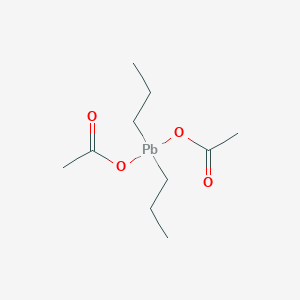

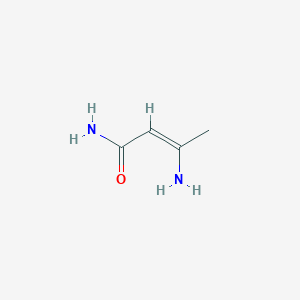
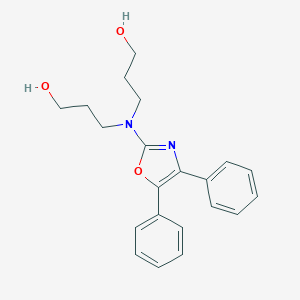
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
